5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane
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Overview
Description
5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane is an organic compound characterized by the presence of chlorine atoms and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane typically involves the reaction of 2,4-dichlorobenzaldehyde with 1-chloropentan-1-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane: Characterized by the presence of chlorine atoms and a ketone group.
5-Chloro-1-(2,4-dichlorophenyl)-1-oxobutane: Similar structure but with a shorter carbon chain.
5-Chloro-1-(2,4-dichlorophenyl)-1-oxopropane: Even shorter carbon chain, leading to different physical and chemical properties.
Properties
IUPAC Name |
5-chloro-1-(2,4-dichlorophenyl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3O/c12-6-2-1-3-11(15)9-5-4-8(13)7-10(9)14/h4-5,7H,1-3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXZCAJTQWYVTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645174 |
Source
|
Record name | 5-Chloro-1-(2,4-dichlorophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161829-91-0 |
Source
|
Record name | 5-Chloro-1-(2,4-dichlorophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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